molecular formula C9H15NO B3003068 8-Azaspiro[4.5]decan-7-one CAS No. 1026159-99-8

8-Azaspiro[4.5]decan-7-one

Cat. No.: B3003068
CAS No.: 1026159-99-8
M. Wt: 153.225
InChI Key: PFYZNKPGYLEESK-UHFFFAOYSA-N
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Description

8-Azaspiro[45]decan-7-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[4.5]decan-7-one can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. This method is particularly suitable for large-scale production as it requires relatively inexpensive raw materials and straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

8-Azaspiro[4.5]decan-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

8-Azaspiro[4.5]decan-7-one can be compared with other spiro compounds such as:

  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 8-Oxa-2-azaspiro[4.5]decane
  • 2-Azaspiro[4.5]decan-3-one

These compounds share similar structural features but differ in their chemical properties and applications. For example, 1,4-Dioxa-8-azaspiro[4.5]decane is used in the synthesis of spirocyclotriphosphazenes, while 8-Oxa-2-azaspiro[4.5]decane is studied for its biological activities .

Properties

IUPAC Name

8-azaspiro[4.5]decan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZNKPGYLEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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